REACTION_SMILES
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[CH3:14][C:15](=[O:16])[O-:17].[CH3:18][C:19](=[O:20])[OH:21].[CH3:6][O:7][C:8](=[O:9])[CH2:10][C:11]#[N:12].[CH:1]([CH:2]([CH3:3])[CH3:4])=[O:5].[NH4+:13].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH:1]([CH:2]([CH3:3])[CH3:4])=[C:10]([C:8]([O:7][CH3:6])=[O:9])[C:11]#[N:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)C(C#N)=CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |